FIIN-3
Overview
Description
N-[4-[[[(2,6-dichloro-3,5-dimethoxyanilino)-oxomethyl]-[6-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]amino]methyl]phenyl]-2-propenamide is a member of piperazines.
Mechanism of Action
- FGFRs play critical roles in various human cancers, and several FGFR inhibitors are currently under clinical investigation .
- Specifically, FIIN-3 inhibits FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values of 13.1, 21, 31.4, and 35.3 nM, respectively .
- Additionally, because of its conformational flexibility, this compound can also covalently inhibit EGFR by targeting distinct cysteine residues .
- This unique binding mode confers potent inhibition of cell proliferation, even in the presence of gatekeeper mutants that resist first-generation FGFR inhibitors .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
FIIN-3 interacts with FGFRs 1-4, exhibiting IC50s of 13, 21, 31, and 35 nM respectively . It binds covalently to these receptors, inhibiting their activity . The interaction between this compound and FGFRs is ATP-competitive .
Cellular Effects
This compound has been shown to inhibit the proliferation of cells dependent on FGFR1/2/3/4 . It is particularly effective against cells with FGFR1 and FGFR2 gatekeeper mutations, which are often resistant to many current FGFR inhibitors . This compound also inhibits the growth of cancer cell lines in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through covalent binding to FGFRs . This binding inhibits the kinase activity of the receptors, disrupting downstream signaling pathways . This compound is unique in its ability to inhibit both the EGF receptor (EGFR) and FGFR covalently by targeting two distinct cysteine residues .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, it has been shown to inhibit the proliferation of FGFR-dependent cells in a dose-dependent manner . This suggests that the effects of this compound may change over time as the concentration of the drug varies.
Metabolic Pathways
This compound is involved in the FGFR signaling pathway . By inhibiting FGFRs, it disrupts downstream signaling and affects cellular processes such as cell proliferation and differentiation .
Properties
IUPAC Name |
N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLKJNSBBVSPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.